Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate is a heterocyclic compound containing an azetidine ring Azetidines are four-membered saturated heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Final Product Formation: The final product, this compound, is obtained through further functionalization and purification steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(oxetan-3-ylidene)acetate: This compound contains an oxetane ring instead of an azetidine ring.
N-Boc-azetidin-3-ylidene acetate: A precursor in the synthesis of Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate.
Uniqueness
This compound is unique due to its specific azetidine ring structure, which imparts distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)9-13-10-15(11-13)8-7-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
InChI Key |
WPWHVZDOYFLIFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CN(C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.